Clemastine N-Oxide
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Overview
Description
Scientific Research Applications
Use of Cunninghamella elegans for Drug Metabolite Identification : Cunninghamella elegans, a filamentous fungus, was shown to produce metabolites similar to those in mammals, including clemastine metabolites. This study aided in the identification of clemastine metabolites, including Norclemastine, hydroxylated clemastine isomers, and two N-oxide metabolites (Åberg et al., 2010).
Method Development for Determining Clemastine and its Impurities : A dual system of cyclodextrins was used in micellar electrokinetic capillary chromatography to determine clemastine and its impurities in drug substances and tablets. This research contributed to the analytical chemistry field, particularly in the quality control of clemastine (Orlandini et al., 2010).
Gas Chromatography for Clemastine Plasma Kinetics Study : A study developed a method for estimating clemastine in human plasma, providing insights into the drug's plasma kinetics and biological effects (Tham et al., 1978).
Clemastine's Interaction with Ethanol : Research investigating the effects of clemastine, an antihistamine, in combination with ethanol, found no significant modification in performance when clemastine was given alone or in combination with ethanol (Franks et al., 1979).
Clemastine in Veterinary Pharmacology : A study evaluated the pharmacokinetics and pharmacodynamics of clemastine in horses, suggesting its efficacy in reducing histamine-induced wheal formations but indicating low oral bioavailability in this species (Törneke et al., 2003).
Clemastine's Anti-Asthmatic Properties : Clemastine was compared with a placebo and another antihistaminic agent in asthma patients, demonstrating good protection against a challenging antigen (Girard & Cuevas, 1977).
Clemastine Fumarate in Myocardial Ischemia Reperfusion Injury : Clemastine fumarate was found to protect against myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt signaling pathway, suggesting potential therapeutic applications (Yuan et al., 2020).
Enantioselective Synthesis of Clemastine : The first enantioselective synthesis of clemastine as its (S,S)-stereoisomer was achieved, contributing to the field of synthetic chemistry (Fournier et al., 2010).
Clemastine in Treating Depression-Like Behavior : Clemastine was found to alleviate depressive-like behavior in mice, potentially through modulating the expression of P2X7 receptor and suppressing microglial M1-like activation (Su et al., 2018).
Metabolism of Clemastine in Rats : Research identified and isolated 18 phase I- and II-metabolites of clemastine in rat feces and urine, providing insights into the drug's metabolism (Göber et al., 1989).
Safety And Hazards
Future Directions
Clemastine, the parent compound of Clemastine N-Oxide, has shown potential in various central nervous system disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders . Further studies are needed on these alternative therapies in non-responders of CGRP (-receptor) targeted therapies .
properties
IUPAC Name |
(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFEDGPQDFPLM-OJOWTSHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clemastine N-Oxide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.